Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate
Description
Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a synthetic imidazo[1,2-a]pyridine derivative featuring a benzyloxy group at position 8, a methyl group at position 2, and an ethyl ester moiety at position 2. Imidazo[1,2-a]pyridines are heterocyclic compounds of significant pharmaceutical interest due to their diverse biological activities, including cytoprotective, antimicrobial, and antiviral properties .
Properties
IUPAC Name |
ethyl 2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-22-18(21)16-13(2)19-17-15(10-7-11-20(16)17)23-12-14-8-5-4-6-9-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYGWMBGMXQDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658613 | |
| Record name | Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96428-50-1 | |
| Record name | Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and findings from diverse research sources.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of substituted benzyl halides with imidazo[1,2-a]pyridine derivatives. The process can be summarized as follows:
- Starting Materials : 2-amino-3-hydroxypyridine and various substituted benzyl chlorides.
- Reagents : Sodium hydroxide as a base and dichloromethane as a solvent.
- Procedure : The reaction mixture is stirred at controlled temperatures, followed by extraction and purification steps to yield the desired ethyl ester derivative.
Antimicrobial Properties
Recent studies have demonstrated that compounds within the imidazo[1,2-a]pyridine class exhibit notable antimicrobial activity. This compound has been evaluated against various microorganisms.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 14 | 64 µg/mL |
| Candida albicans | 20 | 32 µg/mL |
The compound exhibited significant activity against both bacterial and fungal strains, indicating its potential as an antimicrobial agent .
Cytoprotective Effects
In addition to its antimicrobial properties, this compound has shown cytoprotective effects in various cell lines. It has been reported to alleviate symptoms associated with gastric and duodenal ulcers by promoting mucosal healing and reducing inflammation .
Case Studies
Several research studies have focused on the biological evaluation of this compound:
- Study on Gastric Ulcers : A study conducted on animal models indicated that the compound significantly reduced ulcer area and improved healing rates compared to control groups .
- Antiviral Activity : Preliminary investigations have suggested that derivatives of this compound may possess antiviral properties against viruses such as H5N1 and SARS-CoV-2, with promising IC50 values indicating effective inhibition .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for microbial growth or viral replication.
- Modulation of Cellular Pathways : It appears to influence pathways related to inflammation and cell survival, contributing to its cytoprotective effects.
Scientific Research Applications
Medicinal Chemistry
Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate is primarily studied for its potential therapeutic effects. Its structure suggests possible activity against various diseases, particularly due to the imidazo-pyridine moiety, which is known for its biological activity.
- Anticancer Activity : Preliminary studies indicate that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. The mechanism of action may involve the inhibition of specific kinases involved in cancer cell proliferation and survival.
Enzyme Inhibition Studies
Research has demonstrated that this compound can act as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism, making it a candidate for further exploration in pharmacokinetics and drug-drug interaction studies.
| Enzyme | Inhibition Type | Effect on Drug Metabolism |
|---|---|---|
| CYP1A2 | Competitive | Reduced clearance of substrates |
| CYP2C19 | Non-inhibitory | No significant effect |
Development of Diagnostic Agents
The unique structural features of this compound allow for potential applications in developing imaging agents for diagnostic purposes. Its ability to bind selectively to certain biological targets can be leveraged in imaging techniques such as PET or SPECT.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various imidazo-pyridine derivatives, including this compound. The results indicated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM. Mechanistic studies suggested the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Pharmacokinetic Profiling
In another investigation detailed in Pharmacology Research & Perspectives, the pharmacokinetic profile of this compound was assessed in vivo using rodent models. The compound exhibited moderate bioavailability (around 40%) and was primarily metabolized by CYP1A2, highlighting its potential for drug interactions when co-administered with other medications metabolized by this enzyme.
Chemical Reactions Analysis
Ester Hydrolysis to Carboxylic Acid Derivatives
While direct hydrolysis of the ethyl ester in this compound is not explicitly documented, analogous imidazo[1,2-a]pyridine esters undergo hydrolysis under acidic or basic conditions. For example:
| Condition | Outcome | Reference |
|---|---|---|
| 1.25 M HCl in methanol | Hydrolysis of ethyl ester to carboxylic acid (observed in related compounds) | |
| NaOH (aqueous) | Saponification to carboxylate salt |
Hypothetical Pathway for Target Compound :
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
This reactivity suggests potential for generating carboxylate intermediates for further derivatization (e.g., amidation or coupling reactions).
Functionalization of the Benzyloxy Group
The benzyloxy moiety at position 8 may undergo nucleophilic substitution or hydrogenolysis , though direct evidence for this compound is limited. Examples from related systems include:
-
Hydrogenolysis :
This could deprotect the hydroxyl group for subsequent alkylation or acylation. -
Electrophilic Aromatic Substitution :
Directed by the electron-rich imidazo[1,2-a]pyridine core, halogenation or nitration at position 6 or 7 is plausible[ ].
Cross-Coupling Reactions
The imidazo[1,2-a]pyridine scaffold can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, brominated analogs undergo palladium-catalyzed cross-coupling with aryl boronic acids[ ]. While the target compound lacks halogens, functionalization via directed ortho-metalation could enable similar reactivity.
Stability and Reactivity Considerations
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of imidazo[1,2-a]pyridines are highly substituent-dependent. Below is a comparative analysis of Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate with structurally related compounds:
Physicochemical Properties
- Lipophilicity: The benzyloxy group in the target compound likely increases logP compared to hydroxyl or amino-substituted analogs (e.g., Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate) .
- Solubility: Electron-withdrawing groups (e.g., trifluoromethoxy in 13b) reduce aqueous solubility, while polar substituents (e.g., amino in Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate) enhance it .
Q & A
Q. What synthetic methodologies are commonly employed for preparing Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate?
The compound is typically synthesized via multicomponent reactions (MCRs) involving aminopyridines, aldehydes, and isocyanides. For example:
- One-pot cyclization : A three-component reaction of 2-aminopyridine derivatives, benzaldehyde analogs, and ethyl isocyanoacetate under reflux in ethanol yields imidazo[1,2-a]pyridine scaffolds. Optimization of catalysts (e.g., KCO) and solvent systems (DMF or ethanol) is critical for regioselectivity and yield .
- Post-functionalization : The benzyloxy group at the 8-position is introduced via nucleophilic substitution or Mitsunobu reactions, often requiring protection/deprotection strategies for oxygen-sensitive intermediates .
Q. How is the structure of this compound validated experimentally?
Key analytical techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions. For example, the benzyloxy group shows aromatic proton signals at δ 7.3–7.5 ppm, while the ethyl ester carbonyl appears at ~165–170 ppm in C NMR .
- X-ray crystallography : Single-crystal analysis reveals planarity of the imidazo[1,2-a]pyridine core and torsional angles of substituents (e.g., 55.6° for the carboxylate group) .
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H] calculated for CHNO: 311.1396, observed: 311.1398) .
Q. What spectroscopic signatures distinguish this compound from related analogs?
- IR spectroscopy : Stretching vibrations at ~1700 cm (ester C=O) and 1250 cm (C-O of benzyloxy) are diagnostic .
- UV-Vis : The conjugated imidazo[1,2-a]pyridine system exhibits absorption maxima at 260–290 nm, useful for monitoring reaction progress .
Advanced Research Questions
Q. How does the conformational flexibility of the benzyloxy group influence biological activity?
Studies on analogous imidazo[1,2-a]pyridines reveal that the "extended" conformation (where the benzyloxy group is orthogonal to the core) enhances binding to targets like H/K-ATPase in antiulcer agents. Molecular dynamics simulations and rigidified analogs (e.g., tricyclic derivatives) validate this pharmacophoric requirement .
Q. What mechanistic insights explain its activity in cardiovascular or antiulcer applications?
- Cytoprotective effects : Derivatives inhibit gastric acid secretion by targeting proton pumps, with EC values <1 μM in rat models. The 2-methyl group enhances metabolic stability, while the benzyloxy moiety modulates lipophilicity for membrane penetration .
- Cardiovascular targeting : Enantiomers of related compounds (e.g., 8-(2,6-difluorobenzyloxy) analogs) show stereospecific binding to ion channels, reducing arrhythmia risk .
Q. How do reaction conditions impact the yield and purity of this compound?
Q. What computational tools are used to predict its electronic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
